Reactive blue 2 trisodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

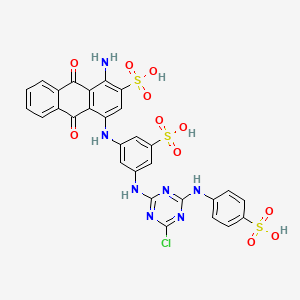

Structure

2D Structure

Properties

Molecular Formula |

C29H20ClN7O11S3 |

|---|---|

Molecular Weight |

774.2 g/mol |

IUPAC Name |

1-amino-4-[3-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-5-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-5-7-16(8-6-13)49(40,41)42)37-29(36-27)34-15-9-14(10-17(11-15)50(43,44)45)32-20-12-21(51(46,47)48)24(31)23-22(20)25(38)18-3-1-2-4-19(18)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) |

InChI Key |

FKURWVUPYSZTIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC(=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N |

Origin of Product |

United States |

Historical Context of Reactive Dye Applications in Scientific Inquiry

The journey of reactive dyes into the laboratory began after their initial success in the textile industry in the mid-20th century. tiankunchemical.comtextiletoday.com.bd The defining characteristic of these dyes is their ability to form strong, covalent bonds with substrates, a feature that was quickly recognized for its potential in biological staining and labeling. textiletoday.com.bdscribd.com Early research, dating back to the late 19th century, laid the groundwork for understanding dye-fiber interactions, which would later be crucial for their scientific applications. textiletoday.com.bd

The commercial launch of the first reactive dyes for cellulose (B213188) in 1956 marked a turning point. textiletoday.com.bd Scientists began to explore the use of these brightly colored and highly stable molecules to visualize and track biological components. The ability of reactive dyes to covalently attach to proteins and other macromolecules without significantly altering their function opened up new avenues for research in biochemistry and cell biology. This led to their use in techniques like dye-ligand affinity chromatography, where they are immobilized on a solid support to purify proteins. chemicalbook.com

Evolution of Reactive Blue 2 Trisodium Salt As a Research Compound

Reactive Blue 2 trisodium (B8492382) salt, also known by trade names such as Cibacron Blue F3G-A, emerged as a particularly useful research compound due to its specific interactions with a variety of proteins. chemicalbook.com Its evolution from a textile dye to a scientific tool can be traced through its increasing use in specialized research applications.

A key area where Reactive Blue 2 trisodium salt gained prominence is in the study of nucleotide-binding proteins. chemicalbook.com Researchers discovered that the dye's structure mimics that of nucleotide coenzymes, allowing it to bind to the active sites of many enzymes, including kinases and dehydrogenases. This property has been widely exploited for the purification of these enzymes using affinity chromatography. chemicalbook.com

Furthermore, this compound has been identified as a purinergic receptor antagonist. tocris.commedchemexpress.com It selectively inhibits certain subtypes of P2Y receptors, which are involved in a wide range of physiological processes. tocris.comnih.gov This has made it an invaluable pharmacological tool for studying the roles of these receptors in cellular signaling pathways. nih.gov Research has shown that it can block ATP-induced responses in various cell types, helping to elucidate the mechanisms of purinergic signaling. medchemexpress.com

Scope and Significance of Current Research Trajectories

Protein Kinase Inhibition Studies

Reactive blue 2 has been identified as a potent inhibitor of protein kinases, particularly those isolated from thylakoids, the membrane-bound compartments inside chloroplasts. nih.gov

Thylakoid Protein Kinase Inhibition Kinetics and Specificity

Research has demonstrated that reactive blue 2 is a powerful inhibitor of a protein kinase that was isolated and purified from thylakoids. nih.gov The compound was also shown to inhibit this enzyme in its natural membrane environment (in situ). nih.gov The inhibition constants (Ki) determined for this interaction highlight its potency. nih.govmedchemexpress.com

| Kinase State | Inhibition Constant (Ki) |

| Membrane-Bound Kinase | 8 µM nih.govmedchemexpress.com |

| Purified Kinase | 6 µM nih.govmedchemexpress.com |

Noncompetitive Inhibition Mechanisms

The mode of inhibition by reactive blue 2 on the thylakoid protein kinase has been characterized as noncompetitive. nih.govmedchemexpress.com This mechanism implies that the inhibitor does not bind to the same active site as the enzyme's substrate (ATP) but rather to a different site on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic activity without preventing the substrate from binding. An interesting characteristic of this inhibition is that the dye can be removed from the thylakoid membrane by washing, suggesting a reversible interaction. nih.govmedchemexpress.com

Substrate Preference Modification Analysis

Studies have shown that despite its potent inhibitory action, reactive blue 2 does not alter the substrate preference of the endogenous thylakoid protein kinase. nih.govmedchemexpress.com The kinase retains its specificity for its target proteins even in the presence of the inhibitor. nih.gov

Purinergic Receptor Antagonism Research

Reactive blue 2 is widely utilized as a pharmacological tool for its antagonistic effects on P2 purinergic receptors, which are cell surface receptors for extracellular nucleotides like ATP and ADP. lilab-ecust.cn However, its utility is tempered by its general lack of high selectivity between different receptor subtypes. lilab-ecust.cn

P2Y Purinoceptor Subtype Selectivity (e.g., P2Y4, P2Y12, P2Y1-like-R)

Reactive blue 2 demonstrates varied antagonistic activity across the P2Y receptor family. It has been shown to have antagonistic effects at P2Y4 receptors. medchemexpress.com It also functions as a moderately potent, nonselective antagonist at P2Y12 receptors. researchgate.net In studies on guinea-pig taenia coli, which expresses "P2Y1-like" receptors, reactive blue 2 and its derivatives have been evaluated, leading to the development of more potent and selective antagonists. lilab-ecust.cnmdpi.com While reactive blue 2 itself shows some selectivity for P2Y receptors over P2X receptors in certain tissues like the rabbit mesenteric artery, other research indicates it does not discriminate well between the broader P2X and P2Y receptor families. medchemexpress.comlilab-ecust.cn

P2X Purinoceptor Subtype Discrimination (e.g., P2X1-R)

The compound's ability to discriminate between P2X receptor subtypes is limited. lilab-ecust.cn Pharmacological evaluations on rat vas deferens, where contractions are mediated by P2X1-receptors, have shown that reactive blue 2 acts as an antagonist. lilab-ecust.cn However, it is considered a non-selective antagonist, also showing effects at other subtypes such as the rat P2X2 receptor. lilab-ecust.cnresearchgate.net This lack of discrimination between P2X and P2Y subtypes has been a driver for the synthesis of structural derivatives with improved selectivity. lilab-ecust.cn

| Receptor Subtype | Observed Effect |

| P2Y1-like | Antagonist lilab-ecust.cn |

| P2Y4 | Antagonist medchemexpress.com |

| P2Y12 | Moderately potent, nonselective antagonist researchgate.net |

| P2X1 | Antagonist lilab-ecust.cn |

| P2X2 | Non-selective antagonist researchgate.net |

Interaction with Nucleotide Binding Sites in Enzymes

Reactive Blue 2 is widely utilized as a chemical probe to investigate the structure and function of nucleotide-binding domains in various proteins. chemicalbook.com Its utility stems from its structural resemblance to nucleotide-containing coenzymes such as NAD+ and ATP. chemicalbook.comsigmaaldrich.com This resemblance allows it to bind to the cofactor binding sites of many enzymes, including dehydrogenases and kinases. chemicalbook.comsigmaaldrich.com When immobilized on a support matrix like Sepharose, it becomes a powerful tool for affinity chromatography, enabling the purification of proteins that bind nucleotides. chemicalbook.comsigmaaldrich.com The principle behind this application is that the dye acts as a ligand that selectively retains proteins with complementary binding sites, which can then be eluted under specific conditions, such as by using a high concentration of the free nucleotide cofactor. sigmaaldrich.comnih.gov

While its ability to bind to nucleotide sites is valuable, Reactive Blue 2 exhibits considerable promiscuity in its interactions. researchgate.net It is known to interact with a wide array of structurally diverse enzymes, which compromises its utility as a highly specific probe for any single type of dinucleotide-binding domain. nih.gov This lack of specificity means it can inhibit numerous enzymes, not always in a predictable manner. chemicalbook.com Research has shown that a wide range of sulphonated aromatic dyes, not just Reactive Blue 2, act as competitive inhibitors for enzymes like lactate (B86563) dehydrogenase and cyclic nucleotide phosphodiesterase. nih.gov This broad reactivity suggests that the binding is not solely based on mimicking the nucleotide structure but may also involve other interactions. nih.gov This promiscuity is a critical consideration in experimental design, as its effects can extend beyond the intended target. chemicalbook.comresearchgate.net

Table of Enzymes Known to Interact with Reactive Blue 2:

| Enzyme/Protein Target | Reference |

| Aldehyde reductase | chemicalbook.com |

| Alkaline phosphatase | chemicalbook.com |

| Carbonyl reductase | chemicalbook.com |

| Choline O-acetyltransferase | chemicalbook.com |

| Choline-phosphate cytidylyltransferase | chemicalbook.com |

| Coenzyme F420 hydrogenase | chemicalbook.com |

| Cyclic nucleotide phosphodiesterase | nih.gov |

| Ferredoxin:NADP+ oxidoreductase | chemicalbook.com |

| Glucose-6-phosphate dehydrogenase | chemicalbook.com |

| Glutathione S-transferase | chemicalbook.com |

| Hexokinase | chemicalbook.com |

| Lactate dehydrogenase | nih.gov |

| NAD+ nucleosidase (NADase) | chemicalbook.com |

| Nucleotide diphosphatase | chemicalbook.com |

| Phosphoglycerate kinase | chemicalbook.com |

| Thymidylate synthase | chemicalbook.com |

| UDP-glucose 4-epimerase | chemicalbook.com |

Cellular and Subcellular Mechanistic Investigations

In cellular studies, Reactive Blue 2 has been demonstrated to induce oscillations in the concentration of intracellular calcium ([Ca2+]i) in non-excitable cells like HeLa cells. medchemexpress.comnih.gov This effect is dependent on the presence of calcium in the extracellular medium, as the oscillations are eliminated when cells are placed in a Ca2+-free solution. nih.gov Despite this dependency, Reactive Blue 2 does not appear to directly affect Ca2+ influx across the plasma membrane. nih.gov The oscillations are instead linked to the release of calcium from intracellular stores, a process that is inhibited by thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. nih.gov This indicates that the periodic release and re-uptake of Ca2+ from the endoplasmic reticulum is a key component of the oscillation mechanism.

The induction of calcium oscillations by Reactive Blue 2 is mechanistically linked to the activation of the Phospholipase C (PLC) cascade. medchemexpress.comnih.gov The involvement of PLC is confirmed by experiments where U73122, a known PLC inhibitor, abolishes the Reactive Blue 2-induced Ca2+ oscillations. nih.gov Furthermore, Reactive Blue 2 has been shown to enhance the Ca2+ response to other agonists that act via the PLC pathway, such as histamine. medchemexpress.comnih.gov This suggests that Reactive Blue 2 may activate the PLC cascade, leading to the production of inositol (B14025) trisphosphate (IP3), which in turn triggers Ca2+ release from intracellular stores and initiates the observed oscillations. nih.govphysiology.org The activation of the PLC cascade appears to be dependent on extracellular calcium. nih.gov

Summary of Reactive Blue 2 Effects on HeLa Cells:

| Experimental Observation | Mechanistic Implication | Reference |

| Induces [Ca2+]i oscillations. | Acts as a signaling molecule in non-excitable cells. | nih.gov |

| Oscillations are abolished in Ca2+-free solution. | Dependent on extracellular calcium. | nih.gov |

| Thapsigargin inhibits oscillations. | Involves release from intracellular Ca2+ stores (ER). | nih.gov |

| U73122 (PLC inhibitor) blocks oscillations. | The PLC cascade is essential for the effect. | nih.gov |

| Enhances Ca2+ response to histamine. | Modulates and possibly activates the PLC pathway. | nih.gov |

Modulation of Ion Secretion (e.g., K+ secretion)

This compound has been identified as a significant modulator of ion transport, with a particular influence on potassium (K+) secretion. Its mechanism of action is primarily centered on its role as an antagonist of P2Y purinergic receptors, which are crucial regulators of ion channel activity in various tissues.

Detailed Research Findings

Investigations into the effects of Reactive blue 2 on K+ secretion have provided detailed insights, especially within specialized epithelial cells. For instance, in the strial marginal cells of the rat cochlea, extracellular adenosine (B11128) triphosphate (ATP) typically acts on apical P2Y4 receptors to reduce K+ secretion. nih.gov However, research has demonstrated that Reactive blue 2, by acting as an antagonist to the rat P2Y4 receptor, paradoxically elicits an increase in K+ secretion. nih.gov

The administration of Reactive blue 2 to these specific cells prompts a dose-dependent rise in K+ secretion. nih.gov The observed response is distinguished by an initial sharp increase in secretion, which subsequently subsides to a sustained, elevated level. nih.gov A similar effect was noted with 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), another compound that exhibits antagonistic properties at the P2Y4 receptor and correspondingly enhances K+ secretion. nih.gov In contrast, the P2 receptor antagonist suramin (B1662206) did not elicit a comparable response, except when administered in high concentrations. nih.gov

A direct correlation has been established between the antagonistic strength of Reactive blue 2 at the P2Y4 receptor and its capacity to stimulate K+ secretion. nih.gov These results point towards a direct or indirect inhibitory link between the P2Y4 receptor and the KCNQ1/KCNE1 K+ channels, which are the primary conduits for K+ secretion in these cells. nih.gov By obstructing the baseline inhibitory action of endogenous ATP on these channels, Reactive blue 2 effectively removes this inhibition, resulting in a net increase in the secretion of K+.

Further studies have also implicated P2Y receptors in the relaxation of smooth muscle induced by ATP, a response that is inhibited by Cibacron Blue F3GA (an alternative name for Reactive Blue 2) and is associated with the activation of ATP-dependent potassium channels. nih.gov

The interactive table below summarizes the pivotal findings from the research conducted on rat cochlear strial marginal cells.

Table 1: Research Findings on Reactive Blue 2 and K+ Secretion

| Parameter | Observation | Source |

|---|---|---|

| Cell Type | Rat cochlear strial marginal cells | nih.gov |

| Target Receptor | P2Y4 | nih.gov |

| Effect of Reactive Blue 2 | Increased K+ secretion | nih.gov |

| Dose-Response | Dose-dependent increase | nih.gov |

| Response Characteristic | Peak increase followed by partial relaxation to a steady-state | nih.gov |

| Proposed Mechanism | Antagonism of P2Y4 receptor, leading to disinhibition of KCNQ1/KCNE1 K+ channels | nih.gov |

Design and Synthesis of Dye-Ligand Affinity Adsorbents

The effectiveness of Reactive Blue 2 in affinity chromatography hinges on the successful design and synthesis of the adsorbent, which involves covalently attaching the dye to a solid support matrix. This process requires careful consideration of the matrix material, the immobilization chemistry, and strategies to enhance the ligand's specificity.

Immobilization Strategies on Support Matrices (e.g., Sepharose, Agarose (B213101), Nylon Membranes)

The immobilization of Reactive Blue 2 is possible due to its reactive monochlorotriazine ring, which can form stable, covalent bonds with support matrices containing hydroxyl groups. springernature.com The choice of matrix is critical as it influences the adsorbent's capacity, flow properties, and chemical stability.

Agarose and Sepharose: Agarose and its cross-linked derivative, Sepharose, are the most commonly used supports. nih.gov Their popularity stems from their hydrophilic nature, which minimizes non-specific protein binding, and their porous structure, which allows for a high surface area for dye immobilization and protein interaction. nih.govmdpi.com The immobilization process typically involves activating the hydroxyl groups of the agarose under alkaline conditions, followed by reaction with the dye's chlorotriazine group. google.com For monochlorotriazine dyes like Reactive Blue 2, this reaction is often conducted at elevated temperatures (e.g., 60°C) or for extended periods at room temperature to ensure efficient coupling. google.com

Nylon Membranes: Nylon membranes have also been employed as supports for Reactive Blue 2. springernature.com Membranes offer advantages for large-scale and rapid purifications due to their mechanical strength and the ability to operate at high flow rates. The immobilization on nylon involves leveraging the polymer's functional groups for covalent attachment of the dye.

The density of the immobilized dye is a crucial parameter; an optimal ligand concentration, typically in the range of 2.0–3.0 µmol of dye per gram of wet gel, is required for high protein binding capacity. researchgate.net

Table 1: Comparison of Support Matrices for Reactive Blue 2 Immobilization

| Support Matrix | Key Features | Immobilization Chemistry | Typical Reaction Conditions |

|---|---|---|---|

| Agarose/Sepharose | Low non-specific binding, highly porous, good stability over a broad pH range. nih.gov | Nucleophilic substitution between matrix hydroxyl groups and the dye's chlorotriazine ring. springernature.comgoogle.com | Alkaline pH (using NaOH), reaction at 22°C for ~72 hours or 60°C for ~2 hours. google.com |

| Nylon Membranes | High mechanical strength, suitable for high flow rates and large-scale applications. springernature.com | Covalent attachment to functional groups on the nylon polymer surface. springernature.com | Varies depending on the specific nylon chemistry and activation method. |

Ligand Engineering and Biomimetic Design Principles

While Reactive Blue 2 is a versatile ligand, its selectivity can be moderate. researchgate.net To address this, principles of ligand engineering and biomimetic design are applied. Biomimetic design aims to create new dye ligands that mimic the natural substrates or cofactors of a target protein, thereby increasing binding affinity and specificity. researchgate.net

This involves modifying the structure of the parent dye. For instance, the terminal 2-aminobenzene sulfonate group of a dye can be replaced with a moiety that mimics a natural ligand. researchgate.net In one example, Reactive Blue 2 was specifically redesigned to enhance its specificity for calf intestinal alkaline phosphatase. biopharminternational.com Another study showed that analogues of Reactive Blue 2 immobilized via the anthraquinone (B42736) ring, rather than the triazine ring, were better suited for purifying horse liver alcohol dehydrogenase and other enzymes that require adenine (B156593) nucleotides. researchgate.netresearchgate.net These engineered ligands often exhibit improved purification capabilities, providing a more targeted approach than the original dye. researchgate.net This rational design strategy marks a significant step from using off-the-shelf textile dyes to creating highly specific, custom-designed affinity ligands. biopharminternational.com

Perfluoropolymer Affinity Support Development and Evaluation

To overcome some limitations of traditional polysaccharide-based supports, such as mechanical instability at high flow rates, novel perfluoropolymer supports have been developed for Reactive Blue 2 immobilization. researchgate.netcshl.edu These supports are dense, inert, and can be fabricated into rigid, particulate beads.

A key challenge with perfluoropolymers is their hydrophobicity, which can lead to non-specific protein adsorption. To counteract this, a hydrophilic polymeric coating, such as polyvinyl alcohol, is first adsorbed onto the perfluorocarbon support. researchgate.net This coating provides a neutral barrier and a supply of hydroxyl groups for the subsequent covalent attachment of Reactive Blue 2. researchgate.netcshl.edu

The resulting adsorbent is remarkably stable and demonstrates favorable performance compared to conventional supports. researchgate.net For example, a perfluorocarbon-based adsorbent with immobilized Reactive Blue 2 was used to achieve an 8-fold purification of lactate dehydrogenase from a crude rabbit muscle extract in a single step with 100% yield. researchgate.net

Table 2: Performance Evaluation of a Reactive Blue 2-Perfluoropolymer Adsorbent

| Parameter | Finding | Reference |

|---|---|---|

| Support Matrix | Polyvinyl alcohol-coated perfluoropolymer | researchgate.net |

| Immobilized Ligand | C.I. Reactive Blue 2 | researchgate.net |

| Target Protein | Lactate Dehydrogenase (from rabbit muscle) | researchgate.net |

| Purification Fold | 8-fold | researchgate.net |

| Yield | 100% | researchgate.net |

| Albumin Binding Capacity | 15.7 mg/mL (for a support with 2.2 µmol dye/g) | researchgate.net |

Mechanisms of Protein-Dye Interaction

The binding of proteins to immobilized Reactive Blue 2 is a complex process governed by a combination of intermolecular forces. The dye's large, aromatic structure and multiple charged groups provide various points of contact for protein binding.

Electrostatic, Hydrophobic, Hydrogen Bonding, and Charge Transfer Reactions

The interaction between a protein and Reactive Blue 2 is not due to a single type of force but rather a complex interplay of several. biopharminternational.com

Electrostatic Interactions: These are significant due to the dye's multiple sulfonate groups, which are negatively charged at neutral pH, and the charged residues (e.g., lysine, arginine, aspartate, glutamate) on the protein surface. nih.gov The attraction between opposite charges and repulsion between like charges can confer binding specificity. nih.gov

Hydrophobic Interactions: The large anthraquinone ring system and other aromatic parts of the dye molecule provide extensive nonpolar surfaces that can interact with hydrophobic patches on a protein. h-its.orgresearchgate.net These interactions are a major driving force for the formation of stable protein-dye complexes. h-its.org

Hydrogen Bonding: The dye structure contains numerous nitrogen and oxygen atoms that can act as hydrogen bond donors or acceptors, allowing for specific hydrogen bonding with polar residues on the protein surface. abcam.com

Charge Transfer Reactions: The electron-rich aromatic systems of the dye can participate in charge-transfer or π-stacking interactions with appropriate aromatic amino acid residues (e.g., tryptophan, tyrosine) on the protein. biopharminternational.comabcam.com

This combination of interactions allows Reactive Blue 2 to bind a diverse range of proteins, but it also makes predicting binding behavior challenging without empirical testing. biopharminternational.com

Active Site Specificity and Non-Specific Binding Considerations

Reactive Blue 2 exhibits a notable affinity for proteins that bind nucleotides, such as kinases and dehydrogenases. chemicalbook.comwikipedia.org This is because the dye's structure, particularly its anthraquinone and triazine ring system linked by a substituted phenyl group, can mimic the conformation of nucleotide cofactors like NAD⁺ (nicotinamide adenine dinucleotide) or ATP (adenosine triphosphate). chemicalbook.com This allows the dye to bind with a degree of specificity at the nucleotide-binding site of these enzymes. wikipedia.orgresearchgate.net For example, Reactive Blue 2 has been shown to be a potent, noncompetitive inhibitor of a thylakoid protein kinase, indicating a strong interaction at or near a functional site. nih.gov

However, binding is not always limited to the active site. The same forces that contribute to specific binding—electrostatic and hydrophobic interactions—can also lead to non-specific binding at other locations on the protein surface. biopharminternational.comresearchgate.net The degree of specificity depends on the particular protein and the conditions used for chromatography (e.g., pH, ionic strength). Biospecific elution, using a competing natural ligand (like ATP or NAD⁺), can be employed to selectively release the target protein, confirming that the dye was bound at the active site and often resulting in a high degree of purification. researchgate.net

Adenine Nucleotide-Binding Protein Affinity (e.g., Horse Liver Alcohol Dehydrogenase)

This compound exhibits a notable affinity for proteins that bind adenine nucleotides, such as NAD(P)+, ADP, and ATP. This pseudo-affinity is attributed to the dye's anthraquinone and triazine ring structures, which are thought to mimic the conformation of these natural nucleotide cofactors, allowing the dye to bind to the nucleotide-binding sites of various enzymes. biopharminternational.comwikipedia.orgoup.com This interaction is not only due to substrate/cofactor similarities but also involves a combination of electrostatic, hydrophobic, and hydrogen bonding forces. biopharminternational.comsigmaaldrich.com

A prominent example of this specific binding is the interaction with horse liver alcohol dehydrogenase (HLADH), an enzyme that utilizes the NAD+/NADH cofactor pair. springernature.com Studies have demonstrated that Reactive Blue 2 analogues can effectively bind to and be used for the purification of HLADH. biopharminternational.comspringernature.com The interaction between HLADH and Reactive Blue 2 immobilized on a Sepharose matrix has been quantitatively analyzed using zonal chromatography. Research has established a dissociation constant (Kd) for the enzyme-immobilized dye complex of 4.5 ± 0.8 µM, a value identical to the inhibition constant for the enzyme with the free, unbound dye. nih.gov The stoichiometry of this binding depends on the dye concentration on the chromatography matrix; at lower dye concentrations (1.38 mM), each protein molecule is retained by a single immobilized dye molecule, whereas at higher concentrations (11.6 mM), the protein is predominantly retained by two dye molecules. nih.gov

The specific structural features of the dye that influence this binding have been investigated. It was found that while modifications to the terminal ring of Reactive Blue 2 analogues did not lead to significant differences in chromatographic behavior, an ortho-orientated sulphonate substituent promoted exceptionally tight binding of HLADH to the immobilized dye. researchgate.net This detailed understanding of the molecular interactions between the dye and adenine nucleotide-binding proteins like HLADH underpins its successful application in affinity chromatography. biopharminternational.comspringernature.com

Purification Methodologies and Performance Evaluation

The unique binding properties of Reactive Blue 2 have led to its widespread use in various protein purification strategies, from the depletion of highly abundant proteins to the specific isolation of enzymes.

Depletion of Serum Albumin and Purification of Low Concentration Proteins

One of the earliest and most significant applications of Reactive Blue 2 affinity chromatography is the depletion of serum albumin from plasma or serum samples. biopharminternational.comsci-hub.se Albumin is the most abundant protein in serum, constituting approximately 55% of the total protein content, which often masks the presence of low-abundance proteins that may serve as important biomarkers. sci-hub.se By removing the vast excess of albumin, subsequent analysis of the proteome for these less concentrated proteins becomes feasible. biopharminternational.com

The interaction between Reactive Blue 2 and albumin is robust, involving a mix of electrostatic forces, hydrophobic interactions, and hydrogen bonding. sci-hub.se This strong affinity allows for highly efficient removal. Studies have reported that columns with immobilized Cibacron Blue (a common name for Reactive Blue 2) can remove approximately 98% of albumin from human plasma. sci-hub.se The binding capacity of these adsorbents can be substantial; for instance, a dyed perfluorocarbon support was determined to have an albumin-binding capacity of 15.7 mg/mL by frontal analysis. researchgate.net While highly effective for albumin removal, a noted drawback of this method is the potential for non-specific binding, which can lead to the co-depletion of other, non-target proteins, some of which may be associated with albumin or are potential biomarkers themselves. sci-hub.se Despite this, the technique remains a foundational method for enriching low-concentration proteins from complex biological fluids. biopharminternational.com

| Matrix | Reported Albumin Depletion Efficiency | Reference |

|---|---|---|

| Affi-gel Blue | ~98% | sci-hub.se |

| Poly(glycidyl methacrylate) beads | 99.3% | sci-hub.se |

| Poly(hydroxyethyl methacrylate) cryogel | 77% | sci-hub.se |

| Poly(glycidyl-methacrylate) nanobeads | 95% | sci-hub.se |

Isolation of Specific Enzymes (e.g., Alkaline Phosphatase, Malate (B86768) Dehydrogenase, Phosphofructokinase, Pyruvate (B1213749) Kinase, Lactate Dehydrogenase, Arginase)

Reactive Blue 2-based affinity chromatography is a versatile tool for the purification of a wide array of specific enzymes, particularly those with nucleotide-binding sites. wikipedia.org The dye's ability to mimic natural ligands can be leveraged to achieve significant purification in a single chromatographic step. nih.gov

Alkaline Phosphatase: The dye structure has been specifically redesigned to enhance its specificity for certain enzymes. For example, terminal ring analogues of Reactive Blue 2 were synthesized and immobilized to create an affinity matrix for the successful purification of calf intestinal alkaline phosphatase. biopharminternational.comspringernature.com

Malate Dehydrogenase: This enzyme has been a target for purification using dye-ligand chromatography. nih.gov Studies have focused on the interaction of bovine heart malate dehydrogenase with the dye to understand the NADH-binding site. springernature.com

Phosphofructokinase and Pyruvate Kinase: These key glycolytic enzymes have been purified using affinity chromatography techniques. nih.gov The very discovery of dye-ligand interactions originated from the observation that pyruvate kinase co-eluted with the Blue Dextran (B179266) marker in gel filtration, indicating a binding interaction with the dye chromophore. wikipedia.org

Lactate Dehydrogenase (LDH): LDH is frequently purified using Reactive Blue 2 adsorbents. wikipedia.orgnih.gov In one application, an 8-fold purification of LDH from a crude rabbit muscle extract was achieved with a 100% yield using a Reactive Blue 2-perfluorocarbon support. researchgate.net

| Enzyme | Source | Purification Fold | Yield | Reference |

|---|---|---|---|---|

| Lactate Dehydrogenase | Rabbit Muscle | 8-fold | 100% | researchgate.net |

| Arginase | Freshwater Prawn Hepatopancreas | 63.4-fold | 16.5% | researchgate.net |

Adsorbent Reusability and Stability Studies

A significant advantage of using synthetic dyes like Reactive Blue 2 as affinity ligands is the resulting adsorbent's high stability and reusability, which is crucial for cost-effective, large-scale bioprocessing. springernature.commdpi.com The covalent bond between the dye's triazine ring and the matrix (e.g., agarose, cellulose) is highly stable, making the adsorbent resistant to chemical and biological degradation. springernature.commdpi.com

The robustness of these adsorbents allows for numerous cycles of use and regeneration without a significant loss of performance. Regeneration typically involves washing the column with high salt concentrations (e.g., 2.0 M NaCl), chaotropic agents (e.g., 6 M urea), or solutions at high or low pH to elute any tightly bound proteins and contaminants. sigmaaldrich.com

Studies have documented the impressive durability of these materials. For instance, in the large-scale production of human albumin, columns of immobilized Cibacron Blue were used for over 500 cycles while maintaining a high final product purity of 98-100%. researchgate.net Another study on the stability of a Reactive Blue 2 adsorbent noted that leakage during storage in 20% ethanol (B145695) was minimal (<0.002% over 24 hours at 23°C) and that the adsorbent could be effectively regenerated with 0.5 M sodium hydroxide. biopharminternational.com Based on a 1% ligand density decrease being acceptable, it was estimated that up to 3,000 batch runs could be performed, highlighting the exceptional reusability of the adsorbent. biopharminternational.com

Evaluation of Dye Leakage and Contamination Control in Bioprocessing

While Reactive Blue 2 adsorbents are generally stable, the potential for the ligand to leach from the chromatography matrix is a critical consideration, particularly in the manufacturing of biopharmaceuticals where product purity and safety are paramount. biopharminternational.comscribd.com Dye leakage can introduce contaminants into the final product, necessitating strict control and monitoring. scribd.com

The rate of dye leakage is influenced by factors such as pH, temperature, and the ionic strength of the buffers used. scribd.com The stability of the linkage chemistry is key; early adsorbents that used a dextran bridge to connect the dye to the agarose matrix showed more significant leakage. biopharminternational.com This issue was substantially reduced by coupling the dye directly to the matrix, especially through stable oxirane (epoxy) linkages, which are more resistant to hydrolysis than the cyanogen (B1215507) bromide linkages used in earlier methods. biopharminternational.com Rigorous washing and regeneration protocols, for example with sodium hydroxide, can also contribute to ligand loss over time, but this process is generally slow and predictable. biopharminternational.com

Analytical Approaches for Leachate Detection

To ensure product safety and meet regulatory requirements, sensitive analytical methods are required to detect and quantify any leached dye. scribd.com Traditional spectrophotometric measurement is often not sensitive enough for this purpose, as its detection limit for Cibacron Blue (at ~608 nm) is only about 1 µg/mL. biopharminternational.com

More advanced and highly sensitive techniques have been developed to monitor trace amounts of leached dye. The most common of these is the enzyme-linked immunosorbent assay (ELISA). biopharminternational.comresearchgate.net These immunoassays are developed by producing polyclonal antibodies that specifically recognize the dye. researchgate.net An ELISA for C.I. Reactive Blue 2 has been shown to be linear over a 0 to 500 ng range, providing the necessary sensitivity for quality control in bioprocessing. biopharminternational.com Using such methods, free dye levels of ≤1 ng/mg were confirmed in a monoclonal antibody preparation that had been purified using a three-column process which included a Cibacron Blue step. researchgate.net

Environmental Remediation and Fate of Reactive Blue 2 Trisodium Salt

Biodegradation Pathways and Microbial Decolorization

The biological breakdown of Reactive Blue 2 is a key area of research for developing eco-friendly and cost-effective treatment methods for textile wastewater. Both bacteria and fungi have shown potential in decolorizing and degrading this complex dye molecule.

Bacterial Consortium Studies

Bacterial consortia, often sourced from dye-contaminated sludge or industrial effluent, have demonstrated the ability to decolorize Reactive Blue 2. For instance, studies have highlighted the role of bacteria like Klebsiella pneumoniae in the decolorization process under specific conditions. researchgate.net One study reported that Klebsiella pneumoniae RS-13 could completely decolorize methyl red, another azo dye, indicating its potential for dye degradation. researchgate.net Another approach has involved the use of sulphate-reducing bacteria (SRB) in a biosulphidogenic reactor. This method showed that a consortium of SRB could effectively decolorize and degrade Reactive Blue 2. ajol.info The addition of zero-valent iron (ZVI) to the SRB reactor significantly enhanced the decolorization efficiency, achieving 75% color removal within 24 hours, compared to 59% after four days without ZVI. ajol.info

Fungal Laccase-Mediated Degradation and Decolorization Kinetics

Fungal laccases are enzymes that have gained significant attention for their ability to decolorize a wide range of synthetic dyes, including anthraquinonic dyes like Reactive Blue 2. nih.gov These enzymes catalyze the oxidation of phenolic and non-phenolic compounds, making them effective biocatalysts for dye degradation. nih.gov

A study using a novel laccase from the ascomycete Gliomastix murorum demonstrated efficient decolorization of Reactive Blue 2. researchgate.netresearcher.life When this laccase was entrapped in galactomannan (B225805) beads, it decolorized over 80% of a 0.5 mM solution of the dye within 2 hours without the need for a redox mediator. researchgate.netresearcher.life The entrapped enzyme also showed excellent reusability, maintaining over 80% decolorization efficiency for six consecutive cycles. researchgate.netresearcher.life The kinetic parameters for the entrapped laccase were determined, with a K_m for Reactive Blue 2 of 1.42 mM and a V_max of 1.19 µmol min⁻¹. researchgate.netresearcher.life

The stability of the laccase is a crucial factor for its application. The galactomannan matrix provided stability to the Gliomastix murorum laccase over a pH range of 2–5 and temperatures from 20–70 °C. researchgate.netresearcher.life

Mechanisms of Decolorization (e.g., Adsorption vs. Biodegradation)

The removal of dyes from wastewater can occur through two primary mechanisms: adsorption, where the dye molecules bind to the surface of a material, and biodegradation, where the dye is broken down into simpler, often less colored, compounds. nih.gov

In the context of microbial decolorization, both processes can occur. For instance, in systems using fungal biomass, initial color removal may be due to the rapid biosorption of the dye onto the fungal cell walls. This is often followed by a slower biodegradation process mediated by enzymes like laccase. tandfonline.com

Photocatalytic Degradation Processes

Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the complete mineralization of organic pollutants like Reactive Blue 2. canterbury.ac.nznih.gov These processes utilize a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV light, generates highly reactive species that can break down the complex dye structure. nih.govtandfonline.com

TiO₂-Based Photocatalysis

Titanium dioxide (TiO₂) in its various forms, such as nanofibers and nanotitania, is a widely studied photocatalyst due to its high efficiency, chemical stability, and low cost. nih.govtandfonline.comresearchgate.net

Research on the photocatalytic degradation of Reactive Blue 2 using nanotitania (Degussa P25) and UV irradiation has demonstrated high decolorization and mineralization efficiencies. tandfonline.comresearchgate.net In one study, a decolorization efficiency of 95.22% was achieved under optimized conditions. tandfonline.comresearchgate.net Furthermore, significant mineralization was confirmed by a 92.52% reduction in Total Organic Carbon (TOC) and a 94.05% reduction in Chemical Oxygen Demand (COD). tandfonline.comresearchgate.net

The use of TiO₂ nanofibers has also been investigated for the degradation of similar reactive dyes. researchgate.net These materials offer a high surface area, which can enhance photocatalytic activity.

Influence of Operational Parameters

The efficiency of the photocatalytic degradation of Reactive Blue 2 is significantly influenced by several operational parameters.

pH: The pH of the solution plays a critical role. For TiO₂-based photocatalysis of Reactive Blue 2, acidic conditions are often more favorable. researchgate.netnih.gov This is attributed to the surface charge of the TiO₂ particles, which becomes positive at low pH, leading to a stronger electrostatic attraction with the anionic dye molecules. tsijournals.com However, some studies have found higher photodegradation kinetics in alkaline conditions for certain types of photocatalysts. nih.gov

Electron Acceptors: The addition of electron acceptors, such as hydrogen peroxide (H₂O₂), can enhance the degradation rate. tandfonline.comresearchgate.nettsijournals.com H₂O₂ can prevent the recombination of photogenerated electron-hole pairs on the TiO₂ surface, thereby increasing the formation of highly reactive hydroxyl radicals. canterbury.ac.nz

UV Light Intensity: The intensity of the UV light source is a key factor influencing the rate of photocatalytic degradation. tandfonline.comtsijournals.com Higher light intensity generally leads to a faster degradation rate as it increases the number of photons available to activate the photocatalyst. One study identified UV light intensity as the most effective parameter in the photocatalytic degradation of Reactive Blue 2. tandfonline.comresearchgate.net

Table 1: Research Findings on the Degradation of Reactive Blue 2 Trisodium (B8492382) Salt

| Treatment Method | Organism/Catalyst | Key Findings | Reference |

|---|---|---|---|

| Biodegradation | |||

| Bacterial Consortium | Sulphate Reducing Bacteria & Zero-Valent Iron | 75% decolorization in 24 hours with 4 g/L ZVI. | ajol.info |

| Fungal Laccase | Gliomastix murorum laccase (entrapped) | >80% decolorization in 2 hours; reusable for 6 cycles. | researchgate.netresearcher.life |

| Photocatalysis | |||

| TiO₂/UV | Nanotitania (Degussa P25) | 95.22% decolorization; 92.52% TOC reduction. | tandfonline.comresearchgate.net |

| TiO₂/UV | General | Acidic pH enhances degradation due to electrostatic attraction. | researchgate.netnih.govtsijournals.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Reactive Blue 2 trisodium salt |

| Hydrogen peroxide |

| Titanium dioxide |

| Zero-valent iron |

Mineralization Assessment (e.g., Total Organic Carbon (TOC), Chemical Oxygen Demand (COD) Reduction)

The complete breakdown of Reactive Blue 2 (RB2) into simpler inorganic compounds, a process known as mineralization, is a critical indicator of the effectiveness of a remediation technology. This is often quantified by measuring the reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD).

Various advanced oxidation processes (AOPs) have been investigated for their ability to mineralize RB2. In a study utilizing a UV/Fenton process, significant mineralization was achieved, with a TOC reduction of 73.8%. researchgate.net Another study employing a TiO2/UV photocatalytic process reported even higher mineralization rates, with a 92.52% reduction in TOC and a 94.05% reduction in COD under optimal conditions. researchgate.net The electrochemical peroxidation process has also shown effectiveness, achieving up to 82.83% COD removal after 60 minutes of treatment. kemdikbud.go.id

Furthermore, the combination of different treatment methods can enhance mineralization. For instance, a sequential process involving Photo-Fenton's oxidation followed by aerobic biological treatment with white rot fungi resulted in a 90.11% reduction in TOC and a 95.34% reduction in COD for a similar reactive dye, Reactive Blue 222. nih.gov Similarly, combining Fenton's process with direct current and aeration increased the TOC removal efficiency of Reactive Blue 221 from 42% to 77.6%. researchgate.net

The table below summarizes the mineralization efficiency of different treatment processes for Reactive Blue dyes.

| Treatment Process | Target Dye | TOC Reduction (%) | COD Reduction (%) | Reference |

| UV/Fenton | Reactive Blue 2 | 73.8 | - | researchgate.net |

| TiO2/UV Photocatalysis | Reactive Blue 2 | 92.52 | 94.05 | researchgate.net |

| Electrochemical Peroxidation | Reactive Blue 19 | - | 82.83 | kemdikbud.go.id |

| Photo-Fenton + Biological | Reactive Blue 222 | 90.11 | 95.34 | nih.gov |

| Fenton + DC/Aeration | Reactive Blue 221 | 77.6 | - | researchgate.net |

| Electro-degradation | Remazol Brilliant Blue R | - | 70.38 | researchgate.net |

| Electrochemical Degradation | Reactive Blue 19 | 79 (in 30 min) | - | soton.ac.uk |

Adsorption Studies for Removal from Aqueous Solutions

Adsorption is a widely studied and effective method for removing Reactive Blue 2 from aqueous solutions. This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material.

A variety of materials have been developed and investigated for their potential as adsorbents for Reactive Blue 2 and similar reactive dyes. These include:

Chitosan (B1678972) and its derivatives: Chitosan, a biopolymer derived from chitin, has shown promise for dye adsorption due to the presence of amine and hydroxyl groups in its structure. mdpi.comscirp.org Cross-linked chitosan beads have been developed to enhance their stability and removal efficiency for dyes like Brilliant Blue FCF. mdpi.com Furthermore, hybrid materials combining chitosan with other substances, such as TiO2, have been synthesized to improve adsorption capacity for both anionic and basic dyes. conicet.gov.ar

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with large surface areas, making them excellent candidates for adsorption. MIL-101(Cr), a type of MOF, has demonstrated outstanding adsorption capacity for Reactive Blue 19, with a maximum capacity of 1148 mg/g at 45°C. mdpi.com

Nanoporous Materials: Activated carbons derived from various waste materials are a common type of nanoporous adsorbent. For instance, activated carbon prepared from Balsamodendron caudatum wood waste has been used for the removal of Reactive Blue 2. nanoient.orgresearchbib.com Similarly, nanoporous activated carbon from Ipomoea carnea stem waste has been effective in adsorbing Reactive Blue 4. nanoient.org Other agro-waste materials like cocoa shells have also been converted into activated carbon for Reactive Blue 2 removal. researchgate.net Nanohydroxyapatite powders have also been investigated as adsorbents, showing high removal rates for Reactive Blue 19. sciendo.com

Other Materials: Other materials studied for the adsorption of reactive dyes include retorted shale, CTAB-bentonite, and zero-valent iron. scielo.brscienceopen.comresearchgate.netscite.aiscispace.com

To understand the adsorption process of Reactive Blue 2, various isotherm and kinetic models are employed.

Adsorption Isotherms: Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase at a constant temperature.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. sciendo.comresearchgate.netneptjournal.com It is often a good fit for the adsorption of reactive dyes onto various materials. ijirset.comresearchgate.net

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. researchgate.netresearchgate.net It has been found to fit the experimental data for the adsorption of Reactive Blue 19 on a calix kemdikbud.go.idarene-based adsorbent. acs.orgresearchgate.net

Other models like the Temkin and Dubinin-Radushkevich isotherms are also used to analyze equilibrium data. researchgate.netneptjournal.com

Kinetic Models: Kinetic models are used to investigate the rate of the adsorption process.

The pseudo-second-order model is frequently used to describe the kinetics of reactive dye adsorption, suggesting that the rate-limiting step may be chemisorption. sciendo.comresearchgate.netneptjournal.comacs.orgresearchgate.netresearchgate.netscielo.br

The pseudo-first-order model and the Elovich model are also applied to analyze adsorption kinetics. nanoient.orgresearchgate.net

For column studies, models like the Thomas model and the double resistance model are used to evaluate the breakthrough characteristics and mass transfer phenomena. scielo.brscienceopen.comscite.aiacs.orgresearchgate.net The Thomas model helps in determining the maximum solid-phase concentration and the rate constant. acs.orgresearchgate.net The double resistance model considers both external film and intra-particle mass transfer resistances. scielo.brscienceopen.comscite.ai

The Langmuir-Hinshelwood model is often applied to describe the kinetics of photocatalytic degradation, which involves an initial adsorption step. ijirset.comresearchgate.net

The table below summarizes the application of different models to the adsorption of Reactive Blue dyes.

| Model Type | Model Name | Application | Reference |

| Isotherm | Langmuir | Monolayer adsorption equilibrium | sciendo.comresearchgate.netneptjournal.com |

| Isotherm | Freundlich | Multilayer adsorption on heterogeneous surfaces | researchgate.netresearchgate.net |

| Isotherm | Temkin | Adsorption with linear decrease in heat of adsorption | researchgate.netneptjournal.com |

| Kinetic | Pseudo-second-order | Rate of chemisorption | researchgate.netresearchgate.netscielo.br |

| Kinetic | Thomas | Column adsorption breakthrough curves | acs.orgresearchgate.net |

| Kinetic | Double Resistance | Column adsorption with mass transfer resistance | scielo.brscienceopen.comscite.ai |

| Kinetic | Langmuir-Hinshelwood | Photocatalytic degradation kinetics | ijirset.comresearchgate.net |

The efficiency of removing Reactive Blue 2 through adsorption is significantly influenced by various environmental factors.

pH: The pH of the aqueous solution is a critical parameter. For the adsorption of anionic reactive dyes like Reactive Blue 2 onto many adsorbents, a lower pH is generally more favorable. mdpi.comsciendo.commdpi.comscielo.brnih.gov This is because at lower pH, the surface of the adsorbent becomes more positively charged, enhancing the electrostatic attraction with the anionic dye molecules. For instance, the maximum uptake of Reactive Blue 4 on nanoporous activated carbon was observed at pH 5.0. nanoient.org However, for some systems, the optimal pH might differ. For example, the effective pH for Reactive Blue 19 removal by powdered activated carbon was found to be 2. neptjournal.com

Temperature: The effect of temperature on adsorption can indicate whether the process is exothermic or endothermic. In some cases, an increase in temperature enhances the adsorption capacity, suggesting an endothermic process. researchgate.net For example, the adsorption capacity of Reactive Blue 2 onto organo-bentonite increased from 109.89 to 153.84 mg/g as the temperature rose from 20 to 60 °C. researchgate.net In other instances, adsorption decreases with increasing temperature, indicating an exothermic process. nanoient.orgneptjournal.com Thermodynamic parameters such as changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated to further understand the nature of the adsorption process. mdpi.commdpi.com

Contact Time: The amount of dye adsorbed generally increases with contact time until equilibrium is reached. The time required to reach equilibrium can vary from a few minutes to several hours depending on the adsorbent and the experimental conditions. researchgate.netscielo.br

Initial Dye Concentration: Typically, the amount of dye adsorbed per unit mass of adsorbent increases with the initial dye concentration, while the percentage removal may decrease. nanoient.orgneptjournal.com

Ionic Strength: The presence of salts in the wastewater can also affect adsorption efficiency, often due to competition between the salt ions and the dye molecules for the active sites on the adsorbent. researchgate.net

Chemical and Electrochemical Degradation Approaches

Electrochemical degradation is an effective method for the treatment of wastewater containing Reactive Blue 2. This process utilizes an electric current to drive oxidation and reduction reactions that break down the complex dye molecules.

In one study, the electrochemical degradation of Reactive Blue 19 was investigated using Ti/RuO2 electrodes. The results showed a significant decrease in COD values and progressive color removal. uminho.pt Complete decolorization was achieved, with the time required depending on the applied potential and the initial dye concentration. uminho.pt For example, at an applied potential of 6 V, complete color removal for a lower concentration solution was achieved in 20 minutes. uminho.pt

Another study on the electro-degradation of Remazol Brilliant Blue R using a Ti/β-PbO2 anode reported a COD decrease of 70.38%. researchgate.net The process was found to be effective in a pH range of 5-10. researchgate.net

The combination of electrochemical processes with other methods can enhance degradation. For instance, electrochemical peroxidation, which combines electrochemistry with Fenton's reaction, has been shown to be effective for degrading Reactive Blue 19, achieving up to 82.83% COD removal. kemdikbud.go.id The interaction between initial pH and current density was found to be a significant factor affecting COD removal. kemdikbud.go.id

Furthermore, the use of different electrode materials can influence the efficiency of the process. A study using a Co47.5/C47.5-PVC5 composite electrode demonstrated high efficiency in decolorizing an aqueous solution of Reactive Blue 21 (99.95%) and a synthetic textile effluent, with a high reduction in COD (>75%). researchgate.net

The table below presents findings from various electro-degradation studies on Reactive Blue dyes.

| Dye | Electrode Material | Key Findings | Reference |

| Reactive Blue 19 | Ti/RuO2 | Significant COD reduction and complete color removal. | uminho.pt |

| Remazol Brilliant Blue R | Ti/β-PbO2 | 70.38% COD decrease, effective at pH 5-10. | researchgate.net |

| Reactive Blue 19 | Iron anode (Electrochemical Peroxidation) | Up to 82.83% COD removal in 60 minutes. | kemdikbud.go.id |

| Reactive Blue 21 | Co47.5/C47.5-PVC5 composite | 99.95% decolorization and >75% COD reduction. | researchgate.net |

| Reactive Blue 19 | Boron Doped Diamond & Reticulated Vitreous Carbon | 100% mineralization achieved in 60 minutes. | soton.ac.uk |

Synthesis, Derivatization, and Structural Analogues of Reactive Blue 2 Trisodium Salt

Synthetic Routes for Reactive Blue 2 Trisodium (B8492382) Salt

Reactive Blue 2, also identified by the Colour Index name C.I. Reactive Blue 2, is a sulfonated triazine dye belonging to the anthraquinone (B42736) class of compounds. worlddyevariety.comchemicalbook.com Its synthesis is a multi-step process involving sequential condensation reactions. The manufacturing process typically begins with the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,5-Diaminobenzenesulfonic acid. worlddyevariety.comchemicalbook.com

This intermediate product is then reacted with a triazine derivative, specifically 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). worlddyevariety.comchemicalbook.com In the final step, the resulting compound undergoes a further condensation reaction with either 3-Aminobenzenesulfonic acid or 4-Aminobenzenesulfonic acid. worlddyevariety.comchemicalbook.com This final step leads to the formation of a mixture of constitutional isomers, which constitutes the commercial product known as Reactive Blue 2. nih.gov

Design and Synthesis of Structural Isomers and Analogues

Terminal Ring Modifications and their Impact on Protein Binding

The structure of Reactive Blue 2 has served as a template for the development of more potent and selective P2-receptor antagonists. nih.gov Structure-activity relationship (SAR) studies on a series of synthesized anthraquinone derivatives have demonstrated that modifications to the molecule, including the terminal ring, significantly impact protein binding. nih.gov

Key factors influencing the blockade of P2-receptor subtypes include hydrophobic interactions from the aromatic π-electron systems, hydrogen bonding, and particularly the position, number, and conformational distance of the anionic sulfonate groups. nih.gov By altering these features, novel antagonists have been developed with higher binding affinity and improved subtype selectivity compared to the parent Reactive Blue 2 compound. nih.gov For instance, the compound 1-amino-4-{4-[4-chloro-6-(2-sulfonatophenylamino)- worlddyevariety.comnih.govijee.nettriazine-2-ylamino]-2-sulfonatophenylamino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid trisodium salt was identified as a highly potent and selective antagonist for P2Y₁-like-receptors, demonstrating the impact of precise sulfonate group positioning on the terminal ring. nih.gov

Immobilization and Modification Chemistry

Preparation of Chitosan-Reactive Blue 2 Adsorbents

Chitosan (B1678972), a biopolymer derived from chitin, is widely used to create adsorbents for dye removal from aqueous solutions due to the presence of reactive amino (–NH₂) and hydroxyl (–OH) groups. iwaponline.comdeswater.com These groups serve as active sites for binding anionic dyes like Reactive Blue 2. iwaponline.com The preparation of chitosan-based adsorbents typically involves dissolving the chitosan polymer in an acidic solution, such as acetic acid. deswater.commdpi.com

From this viscous solution, chitosan can be formed into various physical forms, such as beads, flakes, or hydrogels. ijee.netmdpi.com To improve its stability in acidic solutions and enhance its mechanical properties, the chitosan is often cross-linked. deswater.com This modification can be achieved using cross-linking agents like glutaraldehyde (B144438) or glyoxal. deswater.comresearchgate.net The resulting cross-linked chitosan matrix is then capable of adsorbing reactive dyes. For example, composite beads made of cross-linked chitosan have been successfully used to adsorb reactive dyes from aqueous solutions. mdpi.com The protonated amine groups on the chitosan in acidic conditions create a positive surface charge, which facilitates the electrostatic attraction and adsorption of negatively charged anionic dye molecules. iwaponline.com

Covalent Attachment to Support Matrices

The reactive chlorotriazine ring of Reactive Blue 2 allows for its covalent attachment to various solid support matrices. nih.gov This immobilization is a key technique for creating affinity chromatography media used in the purification of proteins, particularly those that bind nucleotides or nucleotide-containing coenzymes. chemicalbook.com A common support matrix used for this purpose is Sepharose, a beaded form of agarose (B213101). nih.gov

The covalent immobilization process can be achieved through several chemical methods. One common strategy is reductive amination, where aldehyde groups on an activated support react with primary amines on the ligand (in this case, the amino groups on Reactive Blue 2) to form a Schiff base, which is then reduced to a stable secondary amine linkage. thermofisher.com Another method involves using N-hydroxysuccinimide (NHS) ester-activated supports, which react with primary amines to form stable amide bonds. thermofisher.com The reactive chlorine atom on the triazine ring of the dye can also directly react with nucleophilic groups (such as hydroxyl or amino groups) on the surface of a support matrix under appropriate pH conditions to form a stable, covalent bond. This property makes triazine dyes like Reactive Blue 2 particularly suitable for creating robust affinity adsorbents. nih.gov

Development of Novel Reactive Dyes with Related Chromophores

The quest for reactive dyes with improved performance characteristics, such as higher fixation yields, better fastness properties, and enhanced environmental profiles, has led to the development of novel dye structures. These developments often involve the modification of existing chromophores, like the anthraquinone system found in Reactive Blue 2, and the incorporation of different reactive groups. This section explores the synthesis, derivatization, and structural analogues of bifunctional reactive dyes with vinylsulfone groups, quinazolinone-based reactive dyes, and epichlorohydrin-based reactive dyes, all of which represent significant advancements in reactive dye technology.

Bifunctional Reactive Dyes with Vinylsulfone Groups

Bifunctional reactive dyes, which contain two reactive groups per molecule, were developed to increase the probability of dye-fiber fixation, leading to higher dyeing efficiency. p2infohouse.org The inclusion of two vinylsulfone groups, or a combination of a vinylsulfone group with another reactive moiety like monochlorotriazine, has proven to be a particularly successful strategy. researchgate.net These dyes offer excellent fastness properties and high fixation yields. textilelearner.net

The synthesis of these dyes often involves the use of key intermediates that can be coupled to a chromophore. A common precursor for the vinylsulfone group is 4-(β-sulfatoethylsulfonyl)aniline. Dyes with two vinylsulfone groups are often synthesized by diazotizing an amine containing a vinylsulfone precursor and coupling it to a suitable component. For instance, a greenish-blue bifunctional reactive dye with two vinylsulfone groups can be synthesized by diazotizing 2 moles of 4-amino-2,5-dimethoxyphenylene-β-hydroxyl-ethyl-sulfone sulphate ester and subsequently coupling them with 1 mole of 1-amino-8-hydroxy-naphthalene-3,6-disulfonic acid (H-acid). mdpi.com

Novel research has also focused on creating bifunctional reactive dyes that incorporate both azo and anthraquinone chromophores, providing a wider range of colors and improved properties. asianpubs.org One approach involves using 1,4-bis((4-aminophenyl)amino)anthracene-9,10-dione as a diazo component, which is then coupled with a derivative of H-acid to produce a blue azo-anthraquinone reactive dye. mdpi.com

Table 1: Synthesis and Properties of a Bifunctional Reactive Dye with Two Vinylsulfone Groups

| Property | Value/Description | Reference |

| Starting Amine | 4-amino-2,5-dimethoxyphenylene-β-hydroxyl-ethyl-sulfone sulphate ester | mdpi.com |

| Coupling Component | 1-amino-8-hydroxy-naphthalene-3,6-disulfonic acid (H-acid) | mdpi.com |

| Molar Ratio (Amine:Coupling Component) | 2:1 | mdpi.com |

| Resulting Chromophore | Mono-azo | mdpi.com |

| Color | Greenish-blue | mdpi.com |

| Fixation Yield (Untreated) | 85% | mdpi.com |

| Fixation Yield (Ultrafiltrated) | 92% | mdpi.com |

Quinazolinone-Based Reactive Dyes

Quinazolinone derivatives have been incorporated into reactive dye structures to create dyes with high tinctorial power and excellent fastness properties. researchgate.net These dyes are typically synthesized by creating a quinazolinone intermediate containing a primary aromatic amino group, which can then be diazotized and coupled with various coupling components.

A common synthetic route begins with the preparation of a substituted 2-phenyl-4H-benzo[d] ekb.egupb.rooxazin-4-one from an amino-benzoic acid derivative. This intermediate is then fused with a diamino compound to introduce the necessary amino group for diazotization. For example, 6,7-dimethoxy-2-phenyl-4H-benzo[d] ekb.egupb.rooxazin-4-one can be synthesized from 2-amino-4,5-dimethoxybenzoic acid and then fused with a diamino compound to yield an intermediate like 4-amino-4'-(6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)-[1,1'-biphenyl]-2,2'-disulfonic acid. upb.roresearchgate.net This amino-substituted quinazolinone is then diazotized and coupled with cyanurated coupling components such as H-acid, gamma acid, or J-acid to produce the final monoazo reactive dyes. upb.roresearchgate.netwikipedia.org These dyes can produce a range of colors from purple to red and pink. upb.ro

The synthesis of four new quinazolinone reactive disperse dyes has been achieved using 1,3,5-trichlorotriazine (cyanuric chloride) with various substituted primary aromatic amines, with their structures confirmed by spectroscopic methods. ekb.eg

Table 2: Characterization of Synthesized Quinazolinone-Based Monoazo Reactive Dyes

| Dye Intermediate | Coupling Component | Resulting Color | Reference |

| 4-amino-4'-(6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)-[1,1'-biphenyl]-2,2'-disulfonic acid | Cyanurated H-acid | Purple to Red | upb.roresearchgate.net |

| 4-amino-4'-(6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)-[1,1'-biphenyl]-2,2'-disulfonic acid | Cyanurated gamma acid | Red | upb.roresearchgate.net |

| 4-amino-4'-(6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)-[1,1'-biphenyl]-2,2'-disulfonic acid | Cyanurated J-acid | Pink | upb.roresearchgate.net |

| 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one | Various cyanurated coupling components | Variety of shades | researchgate.net |

Epichlorohydrin-Based Reactive Dyes

Epichlorohydrin (B41342) serves as a precursor for reactive dyes containing α,β-chlorohydrinic or epoxy groups. These reactive moieties can form stable covalent bonds with textile fibers. The synthesis of these dyes typically involves the reaction of an existing dye containing a primary or secondary amino group with epichlorohydrin.

In the synthesis of such dyes, monoazoic dyes are often first prepared and then transformed into disazoic dyes. These azo dyes are then condensed with epichlorohydrin. The reaction conditions determine the nature of the reactive group; an acidic medium favors the formation of chlorohydrinic compounds, while an alkaline medium leads to the formation of epoxy groups. upb.ro For example, acidic dyes derived from the diazotization of 2-methyl-5-aminobenzimidazole and its coupling with naphthalenesulfonic acids (like H, γ, and J acids) can be condensed with epichlorohydrin to yield reactive dyes with α,β-chlorohydrinic structures. researchgate.net

To create structural analogues of Reactive Blue 2, an aminoanthraquinone derivative can be used as the starting chromophore. The amino group on the anthraquinone ring can react with epichlorohydrin to introduce the reactive handle. For instance, the reaction of 1-aminoanthraquinone (B167232) with epichlorohydrin would yield a product with a reactive chlorohydrin or epoxy group attached to the anthraquinone core, creating a blue reactive dye.

Table 3: Synthesis Conditions for Disazoic Dyes as Precursors for Epichlorohydrin-Based Reactive Dyes

| Precursor Dye | Reaction Temperature (°C) | Reaction Time (hours) | pH | Yield (%) | Reference |

| Disazoic Dye VII | 15 - 20 | 2 | - | 77.5 | upb.ro |

| Disazoic Dye VIII | 10 - 15 | 2 | - | 82.0 | upb.ro |

| Disazoic Dye IX | 15 - 20 | 2 | - | 79.0 | upb.ro |

| Disazoic Dye X | 10 - 15 | 2 | - | 85.0 | upb.ro |

| Disazoic Dye XI | 10 - 15 | 2 | - | 83.5 | upb.ro |

Advanced Analytical and Spectroscopic Characterization in Research

Spectrophotometric Techniques for Concentration Determination

Spectrophotometry serves as a fundamental tool for quantifying Reactive Blue 2 in aqueous solutions. This method relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing substance.

UV-Vis Spectroscopy in Degradation and Adsorption Studies

UV-Visible (UV-Vis) spectroscopy is widely used to monitor the decolorization of Reactive Blue 2 during degradation and adsorption processes. The dye exhibits a characteristic maximum absorbance (λmax) in the visible region of the electromagnetic spectrum, which is attributable to its chromophore—the part of the molecule responsible for its color. For instance, in studies of Reactive Blue 19, a structurally similar dye, the λmax is observed at 592 nm. researchgate.netnih.gov Monitoring the decrease in absorbance at this wavelength over time provides a direct measure of the dye's removal from the solution. researchgate.net

In degradation studies, a decline in the intensity of the peak at λmax indicates the breakdown of the dye's chromophoric structure. researchgate.net Similarly, in adsorption research, the reduction in the dye's concentration in the supernatant, as measured by UV-Vis spectroscopy, is used to calculate the amount of dye adsorbed onto a material. sciendo.com The Lambert-Beer law is often applied to correlate absorbance with concentration, typically showing a linear relationship within a specific concentration range. scielo.br For example, a linear correlation has been observed for a similar dye, turquoise blue QG, at concentrations between 10 mg/L and 100 mg/L. scielo.br

Beyond the visible region, UV spectroscopy provides insights into the degradation of the dye's aromatic components. The UV spectrum of anthraquinone (B42736) dyes, including Reactive Blue 2, typically shows absorption peaks between 200 and 300 nm, which are associated with the anthraquinone structure itself. researchgate.net A decrease in these UV peaks suggests the breakdown of the aromatic rings, indicating a more complete degradation of the dye molecule. researchgate.net

Chromatographic Separation and Identification

Chromatographic techniques are indispensable for separating Reactive Blue 2 from complex mixtures and for identifying its degradation products. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of Reactive Blue 2 and its metabolites. In a typical HPLC setup, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). A pressurized liquid (the mobile phase) is then pumped through the column, and the components of the sample are separated based on their differing affinities for the two phases. najah.edu

For the analysis of reactive dyes, a reverse-phase C18 column is commonly used. najah.edu The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like N-Cetyl-N,N,N-trimethylammonium bromide (CTAB) to improve separation. najah.edu The separated components are then detected by a detector, such as a diode array detector (DAD), which can measure absorbance at multiple wavelengths simultaneously. najah.edu

HPLC analysis of pure Reactive Blue 2 typically shows a single major peak at a specific retention time. researchgate.net Following degradation processes, the chromatogram will show the appearance of new peaks at different retention times, corresponding to the formation of various degradation intermediates. scirp.org The disappearance or decrease in the area of the original dye peak, coupled with the emergence of new peaks, provides strong evidence of biodegradation or chemical degradation. scirp.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase RP C18 | najah.edu |

| Mobile Phase | Acetonitrile:water (60:40, v/v) with 0.45 M CTAB | najah.edu |

| Flow Rate | 0.6 ml/minute | najah.edu |

| Detector | Diode Array Detector (190-800 nm) | najah.edu |

| Retention Time (Reactive Blue 19) | 5.4 min | najah.edu |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simpler and more cost-effective chromatographic technique used for the separation and identification of compounds in a mixture. wikipedia.org It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action, separating the components of the sample. wikipedia.org

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution, higher sensitivity, and faster analysis times. sigmaaldrich.comunacademy.com HPTLC plates are made with smaller, more uniform particles, leading to more compact spots and improved separation efficiency. sigmaaldrich.com

In the context of dye analysis, both TLC and HPTLC can be used to monitor the progress of a reaction, assess the purity of a sample, and identify the components of a dye mixture. wikipedia.orgojp.gov After separation, the spots on the plate can be visualized under UV light or by using staining reagents. wikipedia.org HPTLC, in particular, can be used for quantitative analysis by measuring the density of the spots. sigmaaldrich.com

Mass Spectrometry for Metabolite and Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to identify the chemical structure of molecules by measuring their mass-to-charge ratio. When coupled with a separation technique like liquid chromatography, it becomes an invaluable tool for identifying the byproducts of dye degradation.

LC-ESI-MS/MS for Cleavage Product Identification

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique for identifying the degradation products of Reactive Blue 2. In this method, the effluent from an HPLC column is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI converts the molecules in the liquid phase into gas-phase ions. These ions are then separated in the first mass analyzer, fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. nih.gov

This technique has been successfully employed to identify the cleavage products of anthraquinone-based reactive dyes. mdpi.com For example, in a study investigating the degradation of several reactive blue dyes, LC-ESI-MS/MS was used to identify two common cleavage products: 1,4-diaminoanthrahydroquinone-2-sulphonic acid (DAHS) and 1-aminoanthraquinone-2-sulphonic acid (AAS). researcher.life The identification of such characteristic breakdown products serves as a marker for the presence of the original dye, even after it has been degraded. mdpi.com This is particularly important for assessing the environmental fate of these dyes and the potential toxicity of their degradation products.

| Cleavage Product | Abbreviation | Analytical Method | Reference |

|---|---|---|---|

| 1,4-diaminoanthrahydroquinone-2-sulphonic acid | DAHS | LC-ESI-MS/MS | mdpi.comresearcher.life |

| 1-aminoanthraquinone-2-sulphonic acid | AAS | LC-ESI-MS/MS | mdpi.comresearcher.life |

High-Resolution Mass Spectrometry (HRMS) for Degradation Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of molecules with high accuracy. In the context of Reactive Blue 2 and related reactive dyes, HRMS is instrumental in identifying the byproducts that form as the dye degrades under various environmental or experimental conditions.

Research into the degradation of reactive dyes, such as the structurally similar C.I. Reactive Blue 19 (RB19), provides significant insights. When subjected to degradation processes, the complex structure of the dye breaks down into smaller molecules. HRMS, often coupled with liquid chromatography (LC) or gas chromatography (GC), allows for the separation and precise mass measurement of these derivatives. For instance, studies on the ozonation of C.I. Reactive Blue 19 have identified several degradation products. nih.gov The high mass accuracy of HRMS enables the proposal of molecular formulas for these unknown degradation compounds. rsc.org

In one study, knitted cotton fabrics dyed with C.I. Reactive Blue 19 were subjected to degradation in soil. Subsequent analysis of soil extracts using LC-HRMS with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer successfully identified the native dye, its hydrolysis products, and several degradation derivatives. rsc.org This level of detailed analysis is critical for assessing the environmental fate and potential toxicity of the dye and its breakdown products.

Table 1: Potential Degradation Derivatives of a Related Reactive Dye (C.I. Reactive Blue 19) Identified by Mass Spectrometry

| Derivative Type | Identified Compounds/Fragments | Analytical Method |

|---|---|---|

| Ozonation Products | Phthalic acids, 1,3-indanone | LC-MS, GC-MS nih.gov |

This table presents degradation products identified for the closely related C.I. Reactive Blue 19, which serves as a proxy for understanding the potential degradation pathways of Reactive Blue 2.

Immunological Detection Methods